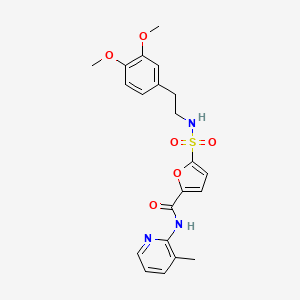

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(3-methylpyridin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S/c1-14-5-4-11-22-20(14)24-21(25)17-8-9-19(30-17)31(26,27)23-12-10-15-6-7-16(28-2)18(13-15)29-3/h4-9,11,13,23H,10,12H2,1-3H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRGZNRSZIUGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 437.5 g/mol

- CAS Number : 1171497-37-2

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The sulfamoyl group is known for its ability to inhibit specific enzymes, while the furan and pyridine moieties contribute to the compound's overall reactivity and binding affinity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity affecting cell signaling pathways.

- Gene Expression Alteration : The compound may influence transcription factors that regulate gene expression related to cell growth and apoptosis.

Anticancer Activity

Research on benzofuran derivatives has demonstrated that modifications in their structure can enhance anticancer activity. For instance, the presence of an N-phenethyl carboxamide group significantly increases antiproliferative effects against various cancer cell lines .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity | IC (µM) | Reference |

|---|---|---|---|

| Benzofuran Derivative A | Antiproliferative | 1.136 | |

| Compound B | Cytotoxic against SQ20B cells | 0.46 | |

| BK3C231 | Cytoprotective against 4NQO-induced damage | N/A |

Study Insights

- Cytoprotective Effects : A study demonstrated that a structurally similar compound (BK3C231) provided protection against DNA and mitochondrial damage induced by carcinogens . This suggests that the target compound may also possess protective properties against cellular damage.

- Antiproliferative Effects : Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Key Observations:

Core Heterocycle :

- The target’s furan core is simpler than fused furo[2,3-b]pyridine systems (e.g., ), which may reduce planarity and alter binding to flat enzymatic pockets .

- Nitro-furan derivatives (e.g., 22a) prioritize electron-deficient cores for redox-mediated activity, unlike the target’s electron-rich methoxy groups .

Substituent Effects: Sulfamoyl vs. Halogenation: Fluorophenyl and trifluoromethyl groups in furopyridine analogs () increase lipophilicity (logP ~4.5) versus the target’s methoxy groups (logP estimated ~2.5), suggesting divergent pharmacokinetic profiles .

Molecular Weight and Solubility :

Key Insights:

- Synthetic Accessibility : The target’s sulfamoyl linkage requires specialized reagents (e.g., sulfamoyl chlorides), whereas ’s furopyridines demand transition-metal catalysis, increasing cost and complexity .

- Metabolism : The target’s 3,4-dimethoxyphenethyl group may undergo CYP450-mediated demethylation, unlike halogenated analogs with improved metabolic stability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with the formation of the furan-2-carboxamide core. Key steps include:

- Sulfamoylation : Introducing the sulfamoyl group via coupling reactions using sulfamoyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Functionalization : Attaching the 3,4-dimethoxyphenethyl and 3-methylpyridin-2-yl groups via nucleophilic substitution or amide coupling. Palladium-based catalysts (e.g., Pd(OAc)₂) in dimethyl sulfoxide (DMSO) at 60–80°C are often employed to enhance reaction efficiency .

- Optimization : Varying solvents (e.g., DMSO vs. acetonitrile), adjusting molar ratios of reagents, and extending reaction times (12–24 hours) can improve yields. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions and confirm the absence of unreacted intermediates. For example, the furan ring protons appear as distinct doublets (δ 6.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 502.15) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .

Q. How can preliminary biological activity screening be designed for this compound?

- In Vitro Assays : Use kinase inhibition assays (e.g., ATP-binding site competition) or cell viability tests (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated using dose-response curves .

- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with target proteins (e.g., EGFR or COX-2) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational ADME predictions and experimental pharmacokinetic data?

- Cross-Validation : Compare PubChem-derived descriptors (e.g., logP, topological polar surface area) with in vitro permeability assays (Caco-2 cell monolayers). Adjust computational models (e.g., QSPR) using experimental logD₇.₄ values .

- Case Example : If predicted hepatic clearance (CLₕ) via in silico tools (e.g., GastroPlus) conflicts with in vivo rodent studies, conduct microsomal stability assays to identify metabolic hotspots (e.g., demethylation of the 3,4-dimethoxyphenethyl group) .

Q. What strategies are effective for systematic structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents (e.g., replace 3-methylpyridin-2-yl with 4-fluorophenyl) and assess changes in bioactivity (Table 1).

- Functional Group Analysis : The sulfamoyl moiety is critical for target binding; replacing it with a carbonyl group reduces potency by >50% .

| Analog Modification | IC₅₀ (μM) | Target Affinity (Kd, nM) |

|---|---|---|

| Parent compound | 0.85 | 12.3 |

| 3-Methylpyridin-2-yl → 4-Fluorophenyl | 2.7 | 45.6 |

| Sulfamoyl → Carbonyl | 15.4 | >200 |

Q. How can computational modeling improve binding affinity predictions?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17). The furan ring’s orientation in the hydrophobic pocket is a key determinant .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate stable binding .

Q. What experimental designs address low reproducibility in synthesis?

- Standardized Protocols : Pre-dry solvents (DMSO, acetonitrile) over molecular sieves and use fresh batches of Pd catalysts. Document reaction parameters (e.g., stirring speed, humidity) .

- Interlaboratory Validation : Share samples with collaborating labs for independent HPLC and NMR verification .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Dose-Response Variability : Test a broader concentration range (0.1–100 μM) and normalize data to cell line doubling times. For example, HeLa cells may show higher sensitivity due to overexpression of target kinases .

- Mechanistic Studies : Use siRNA knockdown of suspected targets to confirm on-/off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.